3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Catalog No.
S12435432
CAS No.
M.F
C24H21ClN2O2S2
M. Wt
469.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5...

Product Name

3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

IUPAC Name

3-(4-chlorophenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Molecular Formula

C24H21ClN2O2S2

Molecular Weight

469.0 g/mol

InChI

InChI=1S/C24H21ClN2O2S2/c1-29-18-6-4-5-15(13-18)14-30-24-26-22-21(19-7-2-3-8-20(19)31-22)23(28)27(24)17-11-9-16(25)10-12-17/h4-6,9-13H,2-3,7-8,14H2,1H3

InChI Key

GKTLHMSJDZFWSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl

3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its unique heterocyclic structure. This compound features a benzothieno and pyrimidine core, which is fused with a tetrahydro configuration. The presence of a 4-chlorophenyl group and a 3-methoxybenzyl sulfanyl moiety contributes to its potential biological activity and chemical reactivity. It is recognized for its possible applications in medicinal chemistry due to its structural properties that may influence biological interactions.

Typical of heterocyclic compounds, including:

  • Nucleophilic substitutions: The sulfur atom in the sulfanyl group can act as a nucleophile, allowing for further functionalization.
  • Electrophilic aromatic substitution: The aromatic rings can participate in electrophilic substitutions, leading to the introduction of additional substituents.
  • Reduction reactions: The tetrahydro configuration allows for potential reduction processes which may modify the compound's reactivity and biological properties.

These reactions facilitate the exploration of derivatives with enhanced or altered biological activities.

Research indicates that compounds similar to 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one may exhibit significant biological activities. Preliminary studies suggest potential:

  • Antimicrobial properties: Compounds with similar structures have shown effectiveness against various bacterial and fungal strains.
  • Anticancer activity: Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory effects: The compound's structure may contribute to modulating inflammatory pathways.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. Common methods include:

  • Formation of the benzothieno-pyrimidine core: This may involve cyclization reactions using appropriate precursors.
  • Introduction of the chlorophenyl group: Electrophilic aromatic substitution can be employed to attach the 4-chlorophenyl moiety.
  • Sulfanyl group incorporation: The 3-methoxybenzyl sulfanyl group can be introduced through nucleophilic substitution or coupling reactions.

These synthetic routes allow for the customization of the compound's structure to enhance its biological properties.

The potential applications of 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one include:

  • Pharmaceutical development: Its unique structure makes it a candidate for developing new drugs targeting various diseases.
  • Research in medicinal chemistry: Understanding its interactions can lead to insights into designing more effective therapeutic agents.
  • Biochemical studies: It can be used as a tool in studying specific biological pathways or disease mechanisms.

Interaction studies are crucial for understanding how 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one interacts with biological targets. These studies typically involve:

  • Molecular docking simulations: To predict binding affinities and orientations with target proteins.
  • In vitro assays: To evaluate the compound's efficacy against specific biological targets.
  • Mechanistic studies: To understand the pathways through which the compound exerts its effects.

Such studies provide insights into optimizing the compound's design for enhanced therapeutic efficacy.

Several compounds share structural similarities with 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one. These include:

  • 3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one
    • Similar core structure but differs in halogen substitution on the benzyl group.
  • 2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one
    • Contains a bromine instead of a methoxy group on the benzyl moiety.
  • 5-(4-chlorophenyl)-2-(thioether) derivatives
    • A broader class that includes variations in sulfur-containing groups and their positioning.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one lies in:

  • The specific combination of functional groups that potentially enhance its biological activity.
  • Its structural complexity which may allow for diverse interactions within biological systems compared to simpler analogs.

This detailed exploration underscores the potential significance of this compound in medicinal chemistry and invites further investigation into its properties and applications.

XLogP3

6.7

Hydrogen Bond Acceptor Count

5

Exact Mass

468.0732980 g/mol

Monoisotopic Mass

468.0732980 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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